molecular formula C16H25N5O2 B11975888 8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11975888
M. Wt: 319.40 g/mol
InChI Key: FMLNEEZVEYTWQT-UHFFFAOYSA-N
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Description

8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a hexylamino group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a hexylamine and a 2-methylprop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine-based structure

Properties

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

8-(hexylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-5-6-7-8-9-17-15-18-13-12(21(15)10-11(2)3)14(22)19-16(23)20(13)4/h2,5-10H2,1,3-4H3,(H,17,18)(H,19,22,23)

InChI Key

FMLNEEZVEYTWQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C

Origin of Product

United States

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